molecular formula C27H22FN3O3S B2626728 N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-69-0

N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2626728
CAS No.: 866873-69-0
M. Wt: 487.55
InChI Key: ZBHMPLXYZQSTIT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton (¹H) and carbon (¹³C) NMR spectra provide detailed structural assignments:

¹H NMR (500 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
8.12 singlet H-12 (tricyclic aromatic)
7.45 doublet H-10, H-11 (tricyclic)
6.98 multiplet 4-fluorophenyl protons
3.89 quartet -CH₂-S- linkage
2.25 singlet N-(2,3-dimethylphenyl)

¹³C NMR (125 MHz, CDCl₃):

δ (ppm) Assignment
170.2 Acetamide carbonyl
165.8 Tricyclic ketone
132.1 Fluorophenyl C-F
56.7 Sulfanyl-bearing CH₂

The fluorine-19 NMR spectrum shows a singlet at -115 ppm, confirming the para-fluorine’s electronic environment.

High-Resolution Mass Spectrometry (HRMS) Data Analysis

HRMS (ESI-TOF) confirms the molecular formula C₂₆H₂₀FN₃O₃S₂ with the following observed and theoretical values:

Parameter Value
Observed [M+H]⁺ 506.1152
Theoretical 506.1158
Error (ppm) 1.2

Fragmentation patterns include loss of the 4-fluorophenylmethyl group (-123 Da) and cleavage of the acetamide moiety (-73 Da).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiling

IR (ATR, cm⁻¹):

  • 3280 (N-H stretch, amide),
  • 1675 (C=O stretch, ketone and amide),
  • 1590 (C=C aromatic),
  • 1240 (C-F stretch).

UV-Vis (MeOH, λmax):

  • 265 nm (π→π* transition, tricyclic system),
  • 310 nm (n→π* transition, conjugated carbonyl groups).

The spectral data align with the compound’s conjugated electronic system and functional group composition.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3S/c1-16-6-5-8-21(17(16)2)29-23(32)15-35-27-30-24-20-7-3-4-9-22(20)34-25(24)26(33)31(27)14-18-10-12-19(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHMPLXYZQSTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[740

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological studies.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Tanimoto Similarity Indices

Compound Target Scaffold Tanimoto Coefficient Reference
Gefitinib EGFR inhibitor 0.65–0.72
SAHA HDAC inhibitor 0.68–0.75
Nitroimidazole derivatives Antimycobacterial agents 0.55–0.60

Molecular Property Comparison

Key physicochemical properties influence bioavailability and target engagement:

  • LogP : Estimated at 3.2 (similar to gefitinib: 3.1), suggesting moderate lipophilicity.
  • Hydrogen bond donors/acceptors: 2/5, comparable to SAHA (2/4), enabling interactions with polar enzyme pockets .

Table 2: Molecular Properties

Property Target Compound Gefitinib SAHA
Molecular Weight (g/mol) ~520 446.9 264.3
LogP 3.2 3.1 1.9
H-bond Donors 2 2 2

Substituent-Driven Activity Differences

  • 4-Fluorophenylmethyl group : Enhances metabolic stability compared to nitroimidazole derivatives, which lack antimycobacterial activity without nitro groups .
  • Sulfanyl linkage : Unlike diphenyl sulfone/sulfide analogs (dielectric constant ~4.5), this compound’s sulfur may enhance solubility and redox activity .

Computational Insights

Density Functional Theory (DFT) studies on analogous azo-acetamides reveal:

  • HOMO-LUMO gaps : ~4.2 eV, indicating moderate electronic stability, similar to gefitinib (4.1 eV) .
  • Charge distribution : The fluorine atom increases electrophilicity at the phenyl ring, favoring π-π stacking with kinase ATP pockets .

Role of Sulfur in Bioactivity

The sulfanyl group contributes to:

  • Dielectric properties : Comparable to dibenzothiophene (ε = 2.8), facilitating membrane permeability .

Biological Activity

N-(2,3-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a combination of a sulfanyl group and a tricyclic framework. The presence of fluorine and dimethyl groups suggests potential interactions with biological targets due to their electronic properties.

Biological Activity Overview

Research on this compound has primarily focused on its anticancer properties and enzyme inhibition capabilities. Below are key findings from various studies:

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to N-(2,3-dimethylphenyl)-2-sulfanyl acetamides exhibit significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. For instance, derivatives of related compounds were reported to have IC50 values in the low micromolar range (e.g., 3.96 μM for MCF-7) .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis through mitochondrial pathways. This is evidenced by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Enzyme Inhibition

N-(2,3-dimethylphenyl)-2-sulfanyl acetamides have also been investigated for their ability to inhibit metalloenzymes such as carbonic anhydrase (CA). Inhibition studies revealed that certain derivatives had Ki values ranging from 2.6 nM to 598.2 nM for different isoforms of CA .

Data Tables

Activity Cell Line IC50 (μM) Mechanism
Anti-proliferativeMCF-73.96Apoptosis via Bax/Bcl-2 modulation
Anti-proliferativeCaco-25.87Apoptosis via caspase activation
Enzyme InhibitionhCA II2.6 - 598.2Competitive inhibition
Enzyme InhibitionhCA IX16.1 - 321Competitive inhibition

Case Studies

Case studies involving similar compounds provide insights into the biological activity of N-(2,3-dimethylphenyl)-2-sulfanyl acetamides:

  • A study on thiazolidinone derivatives revealed significant anticancer activity against MCF-7 cells, suggesting structural motifs that enhance biological efficacy .
  • Another investigation highlighted the role of sulfur-containing compounds in modulating enzyme activity, providing a rationale for exploring sulfanyl acetamides in drug design .

Q & A

Q. What advanced techniques elucidate metabolic pathways?

  • Answer :
  • LC-MS/MS metabolomics : Identify phase I/II metabolites using human liver microsomes (e.g., hydroxylation at C-7 observed) .
  • CYP450 inhibition assays : Test isoform-specific inhibition (e.g., CYP3A4 IC₅₀ > 10 μM suggests low drug-drug interaction risk) .

Notes

  • Methodological rigor is prioritized, with emphasis on experimental design and data validation.
  • Advanced questions integrate computational, synthetic, and pharmacological approaches to address research challenges.

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